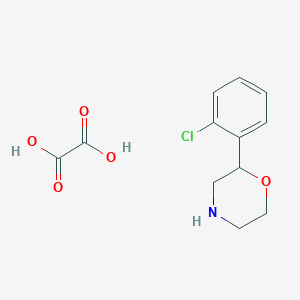

2-(2-Chlorophenyl)morpholine oxalate

Description

Contextualization of Morpholine-Containing Chemical Entities in Medicinal Chemistry

The morpholine (B109124) ring is a heterocyclic compound that has garnered significant attention from medicinal chemists for its advantageous properties. nih.govsci-hub.se Its integration into drug candidates is often motivated by its ability to improve physicochemical and pharmacokinetic profiles, such as aqueous solubility and metabolic stability. nih.govnih.gov

Historically, morpholine (tetrahydro-1,4-oxazine) was recognized for its utility as a versatile synthetic building block. sci-hub.senih.gov Its presence in the chemical structure of early successful drugs, such as the beta-blocker Timolol and the antibiotic Linezolid, solidified its status as a "privileged structure" in drug discovery. sci-hub.sesci-hub.se The capacity of the morpholine ring to act as a bioisostere for other groups, improve metabolic stability, and serve as a versatile scaffold for further chemical modification has led to its incorporation in a vast array of therapeutic agents. tandfonline.compharmjournal.ru Initially used more broadly, its application has evolved, with modern research focusing on its role in developing highly targeted therapies, particularly in oncology and neurodegenerative diseases. nih.gove3s-conferences.orgnih.gov The secondary amine within the morpholine ring provides a versatile point for synthetic modification, allowing for the creation of extensive libraries of derivatives for screening. tandfonline.com

The introduction of halogen atoms, particularly chlorine, into a drug candidate's structure is a widely used strategy in medicinal chemistry to modulate its biological activity. nih.gov The 2-chlorophenyl group, specifically, can profoundly influence a molecule's properties. The chlorine atom can alter the electronic distribution of the phenyl ring, affecting how the molecule binds to its biological target. mdpi.com Furthermore, its lipophilic nature can enhance membrane permeability and influence the compound's distribution within the body. The presence of a chlorine atom can also block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug. nih.gov Research has demonstrated that chlorophenyl-containing compounds exhibit a range of biological activities, including potent antiproliferative effects against various cancer cell lines, such as glioma. nih.govnih.gov

Salt formation is a critical and common strategy in pharmaceutical development to enhance the physicochemical properties of a drug substance without altering its fundamental chemical structure. bjcardio.co.uk For weakly basic active pharmaceutical ingredients (APIs), forming a salt with an acid can significantly improve properties like solubility, dissolution rate, and stability. innovareacademics.in Oxalic acid, a dicarboxylic acid, is frequently used for this purpose. wikipedia.orgnih.gov The resulting oxalate (B1200264) salt often exhibits markedly improved aqueous solubility compared to the free base form. innovareacademics.inresearchgate.net This enhancement is particularly crucial for compounds belonging to the Biopharmaceutics Classification System (BCS) Class II, which are characterized by low solubility and high permeability. By increasing the dissolution rate, oxalate salt formation can lead to improved bioavailability, meaning a greater fraction of the administered drug reaches systemic circulation, potentially leading to enhanced therapeutic effects. researchgate.netacs.orgacs.org Studies on drugs like ethionamide (B1671405) have shown that the oxalate salt form can increase dissolution by as much as 25 times and significantly enhance plasma concentration in preclinical models. researchgate.netacs.org

Current Landscape of Research on Related Morpholine Derivatives and Their Therapeutic Potential

Contemporary research continues to underscore the therapeutic potential of morpholine derivatives across various disease areas. researchgate.net A significant focus lies in the development of treatments for neurodegenerative disorders and cancer. nih.govnih.gov Recent studies have highlighted the efficacy of novel morpholine-bearing compounds as inhibitors of key enzymes implicated in these conditions.

For instance, a recent review covering advancements from 2019-2024 emphasizes the role of morpholine derivatives in targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant to Alzheimer's disease. tandfonline.comnih.gov Similarly, morpholine-containing structures are being actively investigated as potent inhibitors of the PI3K/mTOR pathway, which is frequently overactivated in various cancers, including those affecting the central nervous system. nih.govacs.org

| Morpholine Derivative Class | Therapeutic Target | Potential Application | Key Research Finding | Reference |

|---|---|---|---|---|

| Morpholine-Quinoline Hybrids | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Neurodegenerative Diseases (e.g., Alzheimer's) | Compound 11g showed potent dual inhibition with IC₅₀ values of 1.94 µM (AChE) and 28.37 µM (BuChE). | nih.gov |

| Morpholino-Pyrimidines | PI3K (Phosphoinositide 3-kinase) | Oncology (e.g., CNS Tumors) | The morpholine ring's oxygen atom forms a key hydrogen bond interaction in the ATP-binding site of the enzyme. | nih.govacs.org |

| Pyrrolopyrimidine-Morpholine Derivatives | PI3K Isoforms | Oncology | Certain derivatives showed high potency with IC₅₀ values in the low micromolar range against cervical cancer cell lines. | sci-hub.se |

| Morpholine-Azaindoles | Cannabinoid Receptors | Neurological Disorders | The morpholine moiety has been shown to be a key pharmacophore for selective interaction with these receptors. | acs.org |

This table presents a selection of recent research on morpholine derivatives. The IC₅₀ value is a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Rationale for Comprehensive Academic Investigation of 2-(2-Chlorophenyl)morpholine (B2783561) Oxalate

The rationale for a focused academic investigation of 2-(2-chlorophenyl)morpholine oxalate is built upon the convergence of the established pharmaceutical benefits of its constituent parts.

Proven Bioactive Scaffold: The morpholine ring is a well-established "privileged scaffold" known to impart favorable pharmacokinetic properties and serve as a foundation for a wide range of biologically active molecules. nih.govjchemrev.com

Potentiating Substituent: The 2-chlorophenyl moiety is a known pharmacophore that can enhance biological activity, improve metabolic stability, and facilitate crucial binding interactions with therapeutic targets, with demonstrated relevance in areas like oncology. nih.govnih.gov

Enhanced Bioavailability: The formation of an oxalate salt is a proven method for significantly increasing the aqueous solubility and dissolution rate of poorly soluble compounds, which is a common hurdle in drug development. researchgate.netacs.orgacs.org

The combination of these three components in a single molecule is not coincidental but represents a deliberate chemical strategy. The hypothesis is that the oxalate salt will overcome potential solubility limitations of the chlorophenyl-substituted morpholine core, thereby ensuring adequate bioavailability to test the therapeutic potential conferred by the core structure. Therefore, this specific compound warrants investigation as a potentially more effective and developable therapeutic agent compared to its non-salt or non-chlorinated analogues.

Overview of Key Academic Research Avenues for the Compound

Based on the established properties of its components, a structured investigation of this compound should explore several key research avenues:

Antiproliferative Activity Screening: Given the association of the chlorophenyl group with anticancer activity, the compound should be screened against a diverse panel of human cancer cell lines, particularly those for glioblastoma and other CNS tumors where the morpholine ring may aid in blood-brain barrier penetration. nih.govacs.org

Enzyme Inhibition Assays: Based on the broad activity of morpholine derivatives, the compound should be tested for inhibitory activity against key enzyme targets in oncology (e.g., PI3K, mTOR) and neurodegeneration (e.g., AChE, BuChE, MAO). tandfonline.comnih.govacs.org

Comparative Pharmacokinetic Studies: A crucial study would involve comparing the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the oxalate salt with the free base form of 2-(2-chlorophenyl)morpholine in a preclinical model. This would quantify the bioavailability enhancement provided by the oxalate salt. acs.org

Molecular Docking and Structural Biology: Computational modeling could be employed to predict the binding modes of the compound within the active sites of relevant enzymes. If potent activity is found, co-crystallization studies could provide definitive structural evidence of the binding interactions.

Physicochemical Characterization: Detailed analysis of the solid-state properties of the oxalate salt, including its crystal structure, polymorphism, stability, and dissolution profile, would be essential for any future development efforts. google.com

Properties

IUPAC Name |

2-(2-chlorophenyl)morpholine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO.C2H2O4/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10;3-1(4)2(5)6/h1-4,10,12H,5-7H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKWCLUMELMKMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=CC=C2Cl.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590000 | |

| Record name | Oxalic acid--2-(2-chlorophenyl)morpholine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913297-04-8 | |

| Record name | Oxalic acid--2-(2-chlorophenyl)morpholine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Chemical Characterization of 2 2 Chlorophenyl Morpholine Oxalate

Synthetic Methodologies for the 2-(2-Chlorophenyl)morpholine (B2783561) Core

The synthesis of the 2-(2-chlorophenyl)morpholine scaffold is a critical undertaking, leveraging modern organic chemistry to achieve high efficiency and stereochemical control. The morpholine (B109124) ring, with its advantageous physicochemical properties, is a valued component in medicinal chemistry. nih.gov Consequently, numerous methods have been developed for its synthesis, which can be adapted for the specific construction of the 2-aryl substituted variant.

Diastereoselective and Diastereoconvergent Approaches in Morpholine Synthesis

Achieving specific stereochemistry in substituted morpholines is paramount for their application in fields such as pharmacology. Diastereoselective synthesis aims to produce a single diastereomer from a starting material. Recent advancements have focused on catalytic and stereocontrolled methods to access 2-substituted morpholines. semanticscholar.org

One notable strategy involves the asymmetric hydrogenation of unsaturated morpholines using a rhodium catalyst with a large bite angle bisphosphine ligand, yielding a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). semanticscholar.orgrsc.org Another powerful approach is the photocatalytic diastereoselective annulation, which can construct complex morpholine scaffolds from readily available starting materials. acs.org This method allows for the formation of 2,3-disubstituted morpholines where various functional groups on the aryl rings are tolerated, consistently producing the trans diastereomer in high ratios (>20:1 dr). acs.org

Diastereoconvergent synthesis, where a mixture of diastereomers in the starting material is converted into a single product diastereomer, represents an elegant approach to maximize yield and stereochemical purity. nih.gov For instance, a cascade reaction involving the base-catalyzed ring opening of a 2-tosyl-1,2-oxazetidine by an α-formyl carboxylate generates a diastereomeric mixture of morpholine hemiaminals. nih.govacs.org Further synthetic manipulation of these intermediates can proceed in a diastereoconvergent manner. nih.gov These advanced strategies are crucial for creating conformationally rigid morpholines, a valuable attribute in drug design. nih.govacs.org

Ring-Opening and Cyclization Reactions for Morpholine Scaffold Construction

The construction of the morpholine ring often proceeds via intramolecular cyclization of a linear precursor, which itself may be formed through a ring-opening reaction. A common and versatile strategy begins with vicinal amino alcohols. researchgate.net These precursors can undergo cyclization through various methods, such as reaction with ethylene (B1197577) sulfate (B86663) in a simple one or two-step, redox-neutral protocol. organic-chemistry.org

More intricate cascade reactions provide efficient routes to the morpholine core. A base-promoted cascade sequence can be initiated by the ring opening of an electrophilic strained heterocycle, such as 2-tosyl-1,2-oxazetidine, by a suitable nucleophile. nih.govacs.org This is immediately followed by a spontaneous ring closure to form a stable morpholine hemiaminal. nih.govacs.org The choice of base, such as potassium carbonate, can be optimized to maximize conversion. nih.govacs.org

Palladium-catalyzed reactions offer another sophisticated avenue. A Pd-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide can generate cis-3,5-disubstituted morpholines as single stereoisomers. nih.gov The mechanism is believed to proceed through oxidative addition, Pd-N bond formation, and a subsequent syn-aminopalladation of an alkene moiety. nih.gov Similarly, gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols have been developed, proceeding through a cascade cyclization and isomerization to yield the six-membered morpholine ring. rsc.org

Strategies for Introducing the 2-Chlorophenyl Moiety into the Morpholine Framework

One direct approach involves the reaction of a precursor containing the morpholine nitrogen with a suitable electrophile bearing the 2-chlorophenyl group. evitachem.com For example, direct alkylation of morpholine with 2-chlorobenzyl chloride in the presence of a base can be used, although this typically yields an N-substituted product rather than the C-2 substituted target. evitachem.com A more relevant method involves the reductive amination or cyclization starting with 2-chlorobenzaldehyde (B119727). evitachem.com

Catalytic methods provide powerful and modular approaches. A photocatalytic, diastereoselective annulation strategy can be employed using an imine derived from 2-chlorobenzaldehyde as a key starting material, directly incorporating the 2-chlorophenyl group during the ring-forming step. acs.org Another advanced method is the palladium-catalyzed carboamination, which couples an N-protected ethanolamine derivative with a haloarene like 1-bromo-2-chlorobenzene (B145985) to form the C-C bond at the desired position during cyclization. nih.gov

Table 1: Synthetic Strategies for Introducing the 2-Chlorophenyl Group

| Strategy | Key Reagents | Reaction Type | Description |

|---|---|---|---|

| Cyclization of Aryl-Containing Precursors | 2-Chlorobenzaldehyde, Amino alcohol | Reductive Amination / Cyclization | The 2-chlorophenyl group is present in an aldehyde that reacts with an amino alcohol, followed by cyclization to form the morpholine ring. evitachem.com |

| Photocatalytic Annulation | Imine from 2-chlorobenzaldehyde, Photocatalyst | C-H Functionalization / Annulation | An imine bearing the 2-chlorophenyl group undergoes a photocatalytic reaction to form the morpholine ring with high diastereoselectivity. acs.org |

| Palladium-Catalyzed Carboamination | 1-Bromo-2-chlorobenzene, O-allylethanolamine derivative, Pd catalyst | Cross-Coupling / Cyclization | An aryl halide containing the 2-chlorophenyl group is coupled with an amino alcohol derivative in a process that forms the C-2 aryl bond and the morpholine ring. nih.gov |

| Reaction with Organometallic Reagents | 2-Tosyl-1,2-oxazetidine, 2-Chlorophenyl organometallic reagent | Ring-Opening / Nucleophilic Addition | A strained heterocycle reacts with an organometallic reagent (e.g., Grignard or organolithium) derived from 2-chloro-bromobenzene, opening the ring and introducing the aryl group. nih.gov |

Formation and Crystallization of the Oxalate (B1200264) Salt of 2-(2-Chlorophenyl)morpholine

Following the successful synthesis of the 2-(2-chlorophenyl)morpholine freebase, the subsequent step involves its conversion into a stable, crystalline oxalate salt. This process enhances the compound's handling properties, stability, and solubility. chemimpex.com

Acid-Addition Salt Formation Techniques for Morpholine Derivatives

The formation of an acid-addition salt is a standard procedure for purifying and stabilizing basic compounds like morpholine derivatives. sigmaaldrich.com The nitrogen atom in the morpholine ring is basic and readily reacts with an acid in a proton transfer reaction. google.com A wide variety of inorganic and organic acids can be used to form these salts. sigmaaldrich.comgoogle.com

For the preparation of the oxalate salt, stoichiometric amounts of 2-(2-chlorophenyl)morpholine and oxalic acid are reacted in a suitable inert solvent. sciencemadness.org Solvents such as isopropyl alcohol (IPA), ethanol, or dioxane are commonly employed. google.comsciencemadness.org The reaction typically involves dissolving the amine freebase in the solvent and adding it to a solution of oxalic acid. sciencemadness.org Gentle heating may be applied to ensure complete dissolution and reaction, but it is not always necessary. google.com Upon mixing, the less soluble salt precipitates from the solution, allowing for its isolation by filtration. sciencemadness.org

Optimization of Crystallization Parameters for Purity and Crystalline Form Control

The final purity and crystalline form of the oxalate salt are critically dependent on the crystallization conditions. Control over these parameters is essential for obtaining a product with consistent physical properties. Key factors include the choice of solvent, temperature profile, concentration, and the presence of any impurities. nih.govmdpi.com

The selection of the crystallization solvent or solvent system is paramount. The ideal solvent should dissolve the salt at higher temperatures but afford low solubility at cooler temperatures to ensure a high recovery yield. Often, a solvent/anti-solvent system (e.g., ethanol/ether) is used, where the salt is soluble in the primary solvent but insoluble in the anti-solvent, which is added to induce precipitation. sciencemadness.org The rate of cooling significantly impacts crystal size and purity; slow cooling generally promotes the growth of larger, more perfect crystals, while rapid cooling can lead to the precipitation of smaller, potentially less pure, particles. google.com Aging the crystalline slurry at a low temperature, for instance in an ice bath, can improve the yield and completeness of the crystallization. google.com The final product is collected by filtration, washed with a cold, non-solubilizing liquid to remove residual impurities, and dried under vacuum. google.com

Table 2: Key Parameters for Optimizing Crystallization of Oxalate Salts

| Parameter | Effect on Crystallization | Optimization Strategy |

|---|---|---|

| Solvent/Anti-solvent System | Influences solubility, supersaturation, and crystal habit. | Select a system where the salt has moderate solubility at high temperatures and low solubility at low temperatures. Use an anti-solvent to induce precipitation. sciencemadness.org |

| Temperature and Cooling Rate | Affects the level of supersaturation and the kinetics of nucleation and crystal growth. | Employ a controlled, often slow, cooling profile to promote the formation of large, pure crystals. A final aging period at low temperature can maximize yield. google.com |

| Concentration | Determines the point of supersaturation and overall yield. | Operate at a concentration that avoids spontaneous, uncontrolled precipitation but is high enough for an efficient yield. |

| Agitation | Influences heat and mass transfer, preventing localized high supersaturation and promoting uniform crystal growth. | Stir the solution at a constant, controlled rate throughout the crystallization process. |

| pH | Can affect the stability of the salt and the solubility of impurities. | Maintain the pH within a range that ensures the stability of the protonated amine salt. |

| Purity of Starting Material | Impurities can inhibit crystal growth or be incorporated into the crystal lattice, reducing final product purity. nih.gov | Use high-purity freebase and oxalic acid. Perform a pre-purification step if necessary. |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-(2-Chlorophenyl)morpholine oxalate |

| 2-(2-Chlorophenyl)morpholine |

| 2-Tosyl-1,2-oxazetidine |

| α-Formyl carboxylate |

| Morpholine hemiaminal |

| 2-Chlorobenzyl chloride |

| 2-Chlorobenzaldehyde |

| 1-Bromo-2-chlorobenzene |

| Ethylene sulfate |

| Vicinal amino alcohols |

| O-Allylethanolamine |

| Alkynylamines |

| Alkynylalcohols |

| Oxalic acid |

| Isopropyl alcohol (IPA) |

| Ethanol |

| Diethyl ether (Ether) |

Structural Elucidation and Conformational Analysis

The definitive structure and conformational landscape of this compound have been meticulously characterized using a suite of advanced analytical techniques. These methods provide complementary information, leading to an unambiguous assignment of its constitution, stereochemistry, and supramolecular organization.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

¹H NMR Spectroscopy: The proton spectrum is anticipated to show distinct signals for the morpholine ring and the 2-chlorophenyl group. The protons on the morpholine ring, being diastereotopic, would likely appear as complex multiplets. The proton at the C2 position, adjacent to both the oxygen and the phenyl ring, would be the most downfield of the aliphatic protons. The protons on the carbons adjacent to the protonated nitrogen (C3 and C5) would also exhibit a noticeable downfield shift. The aromatic protons of the 2-chlorophenyl group would present as a set of multiplets in the aromatic region of the spectrum, with their chemical shifts and coupling constants dictated by the electronic effects of the chlorine atom and the morpholine substituent.

¹³C NMR Spectroscopy: The carbon spectrum would complement the proton data, confirming the carbon framework of the molecule. Key signals would include those for the morpholine ring carbons, with the C2 carbon being the most downfield of the aliphatic set due to its substitution pattern. The carbons adjacent to the nitrogen (C3 and C5) would also be clearly identifiable. The 2-chlorophenyl group would show six distinct aromatic carbon signals, with the carbon bearing the chlorine atom and the carbon attached to the morpholine ring being readily assignable based on their chemical shifts and the absence of attached protons in a DEPT experiment. The two carbons of the oxalate anion would also be observable in the carboxylate region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Morpholine H2 | ~4.5-4.7 (dd) | ~75-78 |

| Morpholine H3, H5 | ~3.2-4.0 (m) | ~45-48 |

| Morpholine H6 | ~3.8-4.2 (m) | ~65-68 |

| Aromatic CH | ~7.2-7.6 (m) | ~127-132 |

| Aromatic C-Cl | N/A | ~133-135 |

| Aromatic C-Morpholine | N/A | ~136-139 |

| Oxalate C=O | N/A | ~160-165 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry of this compound would typically be performed using a soft ionization technique like electrospray ionization (ESI), which would allow for the observation of the protonated molecular ion of the 2-(2-chlorophenyl)morpholine cation. High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition of this ion, providing strong evidence for the molecular formula.

The fragmentation pattern in MS/MS experiments would be expected to follow pathways characteristic of amines and aromatic compounds. libretexts.orgnih.govnih.gov Key fragmentation routes would likely involve the cleavage of the morpholine ring and the loss of substituents from the aromatic ring. A primary fragmentation would be the alpha-cleavage adjacent to the nitrogen atom, leading to the loss of parts of the morpholine ring. Another expected fragmentation is the loss of the chlorophenyl group.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z (Predicted) | Proposed Fragment | Fragmentation Pathway |

| 198.0680 | [M+H]⁺ | Protonated parent molecule |

| 168.0523 | [M+H - CH₂O]⁺ | Loss of formaldehyde (B43269) from the morpholine ring |

| 140.0578 | [M+H - C₂H₄O]⁺ | Further fragmentation of the morpholine ring |

| 111.0442 | [C₇H₆Cl]⁺ | Chlorotropylium ion from the aromatic ring |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

The vibrational spectra (IR and Raman) of this compound would exhibit characteristic bands for the morpholinium cation and the oxalate anion.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad and strong absorption in the 3200-2500 cm⁻¹ region, corresponding to the N-H stretching vibrations of the protonated morpholine nitrogen, which are involved in hydrogen bonding. researchgate.net The C-H stretching vibrations of the morpholine ring and the aromatic ring would appear in the 3100-2850 cm⁻¹ range. The asymmetric and symmetric stretching vibrations of the carboxylate groups of the oxalate anion would give rise to strong bands around 1700-1600 cm⁻¹ and 1400-1300 cm⁻¹, respectively. The C-O-C stretching of the morpholine ether linkage would be observed around 1100 cm⁻¹. ijprs.com Aromatic C=C stretching vibrations would be seen in the 1600-1450 cm⁻¹ region, and the C-Cl stretching vibration would appear in the lower frequency region, typically around 750 cm⁻¹.

Raman Spectroscopy: The Raman spectrum would provide complementary information. The symmetric stretching of the oxalate C-C bond is expected to produce a strong Raman band around 900 cm⁻¹. scielo.org.mxnih.gov The aromatic ring vibrations, particularly the ring breathing modes, would also be prominent in the Raman spectrum. The symmetric C-H stretching vibrations of the morpholine and aromatic moieties would also be observable.

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Crystal Packing Determination

While the specific crystal structure of this compound has not been reported, extensive studies on related morpholinium carboxylate and oxalate salts provide a clear picture of the expected structural features. nih.govnih.govqut.edu.au It is anticipated that the compound would crystallize in a centrosymmetric space group, with the morpholinium cation adopting a stable chair conformation. The 2-chlorophenyl substituent would likely occupy an equatorial position on the morpholine ring to minimize steric hindrance.

The crystal packing would be dominated by a network of hydrogen bonds involving the protonated morpholine nitrogen as a donor and the oxygen atoms of the oxalate anion as acceptors. The oxalate anion, being a bidentate hydrogen bond acceptor, can facilitate the formation of various supramolecular motifs.

Analysis of Intermolecular Interactions, Including Hydrogen Bonding Networks and Supramolecular Assembly

The supramolecular assembly of this compound in the solid state is predicted to be governed by a hierarchy of non-covalent interactions, with hydrogen bonding playing the primary role. nih.govqut.edu.auacs.org The N-H protons of the morpholinium cation are strong hydrogen bond donors, and they would interact with the carboxylate oxygen atoms of the oxalate anion, forming robust N-H···O hydrogen bonds.

Exploration of Pharmacological Profile and Molecular Mechanisms of Action

In Vitro Pharmacological Characterization

The in vitro pharmacological profile of a compound is fundamental to understanding its potential therapeutic effects and interactions with biological systems. This characterization typically involves a series of standardized assays to determine its binding affinity for various receptors, its ability to modulate enzyme activity, and its functional effects in cell-based models.

Receptor Binding Affinity and Selectivity Profiling

Determining the receptor binding affinity and selectivity is a critical first step in characterizing a novel compound. This process identifies the primary biological targets and potential off-target interactions that could lead to side effects. Substituted phenylmorpholines, as a class, are known to interact with monoamine neurotransmitter systems. wikipedia.orgwikipedia.org

Radioligand competition binding assays are a standard method used to determine the affinity of a test compound for a specific receptor. nih.gov In this technique, a radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). The unlabeled test compound, in this case, 2-(2-Chlorophenyl)morpholine (B2783561) oxalate (B1200264), would be added in increasing concentrations to compete with the radioligand for binding to the receptor.

The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC₅₀ (inhibitory concentration 50%). This value can then be used to calculate the equilibrium dissociation constant (Kᵢ), which represents the affinity of the compound for the receptor. A lower Kᵢ value indicates a higher binding affinity.

Hypothetical Data Table: Radioligand Competition Binding Assay for 2-(2-Chlorophenyl)morpholine Oxalate

| Target | Radioligand | Kᵢ (nM) |

| Dopamine (B1211576) Transporter (DAT) | [³H]WIN 35,428 | Data not available |

| Norepinephrine (B1679862) Transporter (NET) | [³H]Nisoxetine | Data not available |

| Serotonin (B10506) Transporter (SERT) | [³H]Citalopram | Data not available |

This table illustrates the type of data generated from such assays; specific values for the named compound are not currently published.

For a compound like this compound, such a screening would be crucial to determine if it interacts with receptors beyond the primary monoamine transporters. For instance, some tryptamine (B22526) analogs, which also affect serotonergic systems, have been shown to bind to a variety of other receptors, including α₂-adrenoceptors and histamine (B1213489) H₁ receptors. nih.gov

Enzyme Inhibition and Activation Assays

Beyond receptor binding, a compound's effect on enzyme activity is another key aspect of its pharmacological profile. Assays are conducted to determine if the compound inhibits or activates specific enzymes. For compounds related to phenylmorpholines, enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO), are of particular interest. researchgate.net

Inhibition of enzymes like cyclooxygenases (COX-1 and COX-2) is also a common area of investigation for novel compounds to assess potential anti-inflammatory activity. For example, some morpholine-derived thiazoles have been shown to inhibit carbonic anhydrase-II. nih.gov

Hypothetical Data Table: Enzyme Inhibition Profile for this compound

| Enzyme | Substrate | IC₅₀ (µM) |

| Monoamine Oxidase A (MAO-A) | Kynuramine | Data not available |

| Monoamine Oxidase B (MAO-B) | Benzylamine | Data not available |

| Carbonic Anhydrase II | p-Nitrophenyl acetate | Data not available |

| Cyclooxygenase-1 (COX-1) | Arachidonic Acid | Data not available |

| Cyclooxygenase-2 (COX-2) | Arachidonic Acid | Data not available |

This table is illustrative of the data that would be generated from enzyme inhibition assays.

Cell-Based Functional Assays for Efficacy and Potency (e.g., Reporter Gene Assays, Calcium Flux Studies)

Cell-based functional assays are essential for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. nih.gov These assays measure the cellular response following receptor activation or blockade.

Reporter Gene Assays: These assays are often used for GPCRs. A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a response element that is activated by a specific signaling pathway. The activity of the reporter gene serves as a measure of receptor activation.

Calcium Flux Studies: For receptors that signal through changes in intracellular calcium concentrations (e.g., Gq-coupled GPCRs), fluorescent calcium indicators can be used to measure these changes upon compound application.

For a compound like this compound, which is predicted to interact with monoamine transporters, functional assays would likely focus on neurotransmitter uptake. In such an assay, cells expressing the target transporter (e.g., DAT, NET, or SERT) would be incubated with a fluorescent or radiolabeled substrate for that transporter. The ability of this compound to inhibit the uptake of the substrate would be measured to determine its potency (EC₅₀ or IC₅₀) as a reuptake inhibitor.

Elucidation of Mechanism of Action

The elucidation of the mechanism of action integrates the findings from binding, enzyme, and functional assays to build a comprehensive picture of how the compound exerts its effects at a molecular level.

Based on the pharmacology of related substituted phenylmorpholines, it is hypothesized that this compound may act as a monoamine releasing agent or reuptake inhibitor. wikipedia.orgwikipedia.org This means it could potentially bind to dopamine, norepinephrine, and/or serotonin transporters and either block the reuptake of these neurotransmitters from the synaptic cleft or promote their release from the presynaptic neuron.

The presence of the 2-chloro substitution on the phenyl ring would likely influence its potency and selectivity for the different monoamine transporters compared to the parent 2-phenylmorpholine (B1329631). nih.gov For example, in a series of substituted phenyl-pyrrole-3-carboxamides, chloro-substitution at the 4-position of the phenyl ring resulted in lower affinity for D₂-like receptors. nih.gov Further detailed studies, including in vivo microdialysis in animal models to measure changes in extracellular neurotransmitter levels, would be necessary to fully elucidate the precise mechanism of action of this compound.

Target Identification and Validation Strategies

Identifying the specific biological targets of this compound is a critical first step in elucidating its pharmacological profile. Given the structural similarities to other phenylmorpholine derivatives, initial investigations would likely focus on targets within the central nervous system (CNS). nih.gov For instance, 2-phenylmorpholine and its derivatives are known to act as norepinephrine-dopamine releasing agents. scbt.comnih.gov

Hypothetical Target Classes for this compound:

| Target Class | Rationale | Potential Validation Methods |

| Monoamine Transporters | The 2-phenylmorpholine core is a known scaffold for compounds that interact with dopamine and norepinephrine transporters. | Radioligand binding assays; synaptosomal uptake assays. |

| G-Protein Coupled Receptors (GPCRs) | Aryl-morpholine motifs are found in ligands for various GPCRs, including cannabinoid and opioid receptors. nih.gov | Receptor binding assays; functional assays measuring second messenger levels (e.g., cAMP). |

| Enzymes (e.g., Kinases, Esterases) | The morpholine (B109124) ring can serve as a scaffold for enzyme inhibitors. For example, some morpholine derivatives are known to inhibit kinases like PI3K/mTOR. nih.govnih.gov | Enzyme activity assays; in vitro kinase panels. |

Computational approaches can also play a significant role in the initial stages of target identification. Molecular docking studies could be employed to predict the binding affinity of this compound to the crystal structures of known biological targets.

Analysis of Downstream Signaling Pathways and Cellular Responses

Once a primary target is identified and validated, the subsequent step involves dissecting the downstream signaling pathways and cellular responses modulated by the compound. This provides a deeper understanding of its mechanism of action.

For example, if this compound were found to be an inhibitor of a specific kinase, researchers would investigate the phosphorylation status of that kinase's known substrates. This can be achieved through techniques such as Western blotting using phospho-specific antibodies. Further downstream effects, such as changes in gene expression, can be analyzed using transcriptomic profiling (e.g., RNA-sequencing).

Potential Downstream Effects Based on Hypothetical Targets:

| Hypothetical Target | Potential Downstream Signaling Pathway | Cellular Response |

| Dopamine Transporter (DAT) Inhibitor | Increased extracellular dopamine levels | Altered neuronal firing rates; changes in locomotor activity. |

| Cannabinoid Receptor 1 (CB1) Agonist | Inhibition of adenylyl cyclase; activation of MAP kinase pathways | Modulation of neurotransmitter release; anti-inflammatory effects. |

| mTOR Inhibitor | Decreased phosphorylation of S6K and 4E-BP1 | Inhibition of cell growth and proliferation. |

Phenotypic Screening in Relevant Biological Systems

Phenotypic screening offers a complementary approach to target-based discovery by identifying compounds that produce a desired biological effect in a cellular or organismal model without a priori knowledge of the molecular target. mdpi.com This strategy is particularly valuable for complex diseases where the underlying biology is not fully understood.

Given the potential CNS activity of phenylmorpholine compounds, initial phenotypic screens for this compound could involve assays that measure neuronal function. For instance, high-content imaging of cultured neurons could be used to assess changes in neurite outgrowth, synaptic density, or cell viability.

Examples of Relevant Phenotypic Screens:

| Biological System | Phenotypic Readout | Potential Therapeutic Area |

| Primary Neuronal Cultures | Neurite outgrowth, synaptogenesis, neuronal survival. | Neurodegenerative diseases, nerve injury. |

| Cancer Cell Lines | Inhibition of cell proliferation, induction of apoptosis. | Oncology. |

| Immune Cells (e.g., Macrophages) | Modulation of cytokine production. | Inflammatory disorders. |

Structure Activity Relationship Sar and Computational Drug Design

Systematic Structural Modifications and Analog Synthesis

The therapeutic potential of a lead compound is frequently optimized through systematic structural modifications. researchgate.net For 2-aryl-morpholine scaffolds, this involves altering substituents on both the morpholine (B109124) ring and the aryl moiety to enhance potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov

Variation of Substituents on the Morpholine Ring and Their Pharmacological Impact

Research on various morpholine-based compounds has revealed distinct SAR trends. For instance, in a series of mTOR inhibitors, the introduction of alkyl groups at the C-3 position of the morpholine ring was found to increase anticancer activity. sci-hub.se Similarly, bridged morpholines, such as those with a 3,5-ethylene bridge, demonstrated potent and selective mTOR inhibition by accessing a deeper pocket in the enzyme's active site. e3s-conferences.org For a series of γ-secretase inhibitors, installing small alkyl groups on the morpholine ring helped to reduce liability for metabolism by cytochrome P450 3A4 (CYP3A4) while preserving high in vitro potency. nih.gov

The nitrogen atom of the morpholine ring is another common point for modification. N-substituted morpholines are a broad class of pharmacological agents. e3s-conferences.org Attaching different groups to the nitrogen can alter the molecule's basicity, lipophilicity, and ability to form interactions, thereby modulating its biological profile. For example, in a series of antitumor agents, the nature of the N-substituent on the morpholine ring was a key determinant of cytotoxicity. e3s-conferences.org

| Modification Site on Morpholine Ring | Type of Substituent | Observed Pharmacological Impact | Example Class of Compounds | Reference |

|---|---|---|---|---|

| C-3 Position | Alkyl Groups | Increased anticancer activity | mTOR Inhibitors | sci-hub.se |

| C-2, C-6 Positions | Small Alkyl Groups | Reduced CYP3A4 liability while maintaining potency | γ-Secretase Inhibitors | nih.gov |

| Bridged (e.g., 3,5-ethylene) | Alkylene Bridge | Enhanced potency and selectivity for mTOR | mTOR Inhibitors | e3s-conferences.org |

| Nitrogen (N-4) | Aryl Sulfonyl Groups | Inhibition of γ-secretase | N-arylsulfonyl morpholines | nih.gov |

| Nitrogen (N-4) | Various Heterocyclic Systems | Modulation of anticancer and other activities | Quinoline-morpholine derivatives | e3s-conferences.org |

Modifications to the 2-Chlorophenyl Moiety (e.g., Halogen Position, Other Aryl Substituents)

The 2-chlorophenyl group in the title compound is a critical component for its biological activity, engaging in interactions with the target protein. Modifications to this aryl moiety, such as altering the position or nature of the halogen substituent or introducing other groups, are a standard strategy in medicinal chemistry to optimize ligand-target binding. sci-hub.se

SAR studies on related aryl-morpholine derivatives have shown that the presence and position of a halogen on the phenyl ring can be crucial for activity. sci-hub.see3s-conferences.org For example, in one study, a morpholine substituted with a halogen-containing aromatic ring led to an increased inhibitory activity against the HepG2 cancer cell line. sci-hub.se In another series of anti-inflammatory compounds, the introduction of chloro, nitro, or methoxy (B1213986) substituents at the ortho position of the phenyl ring attached to the morpholine resulted in increased activity. sci-hub.se

The specific stereochemistry of the aryl and other substituents can also be a determining factor. In a series of dual serotonin (B10506) and noradrenaline reuptake inhibitors based on a 2-[(phenoxy)(phenyl)methyl]morpholine scaffold, the activity was found to be a function of both stereochemistry and the substitution pattern on the aryl rings. nih.gov This allowed for the identification of selective serotonin reuptake inhibitors (SRIs), selective noradrenaline reuptake inhibitors (NRIs), and dual SNRIs from the same chemical series. nih.gov

| Modification on Phenyl Ring | Example Substituent/Change | Observed Pharmacological Impact | Example Class of Compounds | Reference |

|---|---|---|---|---|

| Halogen Substitution | Chloro, Fluoro | Increased inhibitory activity against cancer cell lines | Anticancer morpholine derivatives | sci-hub.see3s-conferences.org |

| Substituent Position | Ortho-chloro, -nitro, -methoxy | Increased anti-inflammatory activity | Anti-inflammatory morpholine derivatives | sci-hub.se |

| Other Substituents | 4-OCH3 Phenyl | Favorable for activity in certain inhibitor classes | Pyrimidopyrrolopyrimidinones | e3s-conferences.org |

| Aryl Ring Replacement | Substituted Phenyl Rings | Modulation of selectivity between serotonin and noradrenaline reuptake | Monoamine reuptake inhibitors | nih.gov |

Influence of Different Acid Counterions on Biological Activity and Physicochemical Properties

The title compound is an oxalate (B1200264) salt. Oxalate is one of many counterions used in the pharmaceutical industry. Other common counterions for basic drugs include hydrochloride, sulfate (B86663), mesylate, and fumarate. nih.govdrugs.com The choice of a specific salt is a critical decision in drug development. drugs.com For example, hydrochloride salts are the most common and often enhance solubility and stability. pharmaoffer.com However, the optimal salt form is drug-specific. A study on the anti-tuberculosis drug ethionamide (B1671405) showed that its oxalate salt exhibited enhanced plasma concentration and bioavailability in rats compared to the free base and other salt forms. researchgate.net

The selection of a counterion can alter the crystal lattice energy and the interactions of the solid with water, thereby affecting solubility. nih.gov Salts with higher aqueous solubility, like hydrochloride and fumarate, can sometimes lead to greater gastrointestinal irritation compared to less soluble salts. bjcardio.co.uk The formation of an oxalate salt, as with 2-(2-Chlorophenyl)morpholine (B2783561) oxalate, is often chosen to provide a stable, crystalline solid with improved aqueous solubility and dissolution rate compared to the free base, which can facilitate handling and formulation. nih.govresearchgate.net

| Counterion | General Impact on Physicochemical Properties | Potential Clinical/Formulation Implications | Reference |

|---|---|---|---|

| Oxalate | Can enhance aqueous solubility and bioavailability. Forms stable crystalline salts. | Improved dissolution and absorption compared to free base. | researchgate.net |

| Hydrochloride | Most commonly used; generally improves solubility and stability. | Often results in higher bioavailability. May require more complex production. | pharmaoffer.comdrugs.com |

| Sulfate | Commonly used salt form. | Properties are API-dependent. | drugs.com |

| Fumarate | Can form salts with high water solubility. | May be associated with higher gastrointestinal irritation in some cases. | bjcardio.co.uk |

| Benzoate | Can form salts with lower water solubility. | May produce fewer irritant effects compared to highly soluble salts. | bjcardio.co.uk |

Computational Chemistry and Molecular Modeling Approaches

Computational drug design has become an indispensable tool in modern medicinal chemistry, accelerating the discovery and optimization of new therapeutic agents. nih.govvajdalab.org For morpholine-containing compounds like 2-(2-Chlorophenyl)morpholine oxalate, molecular modeling techniques such as docking simulations and pharmacophore generation provide deep insights into their mechanism of action and guide the rational design of more effective analogs. nih.govnih.gov

Ligand-Target Docking Simulations for Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. vajdalab.orggyanvihar.org This technique is crucial for understanding the structural basis of a compound's activity by identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts. nih.govnih.gov

For morpholine derivatives, docking studies have repeatedly highlighted the importance of the morpholine ring in binding. nih.govresearchgate.net The oxygen atom of the morpholine can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions. e3s-conferences.org In a study of morpholine-acetamide derivatives, docking simulations revealed significant inhibitory activities against carbonic anhydrase, with the morpholine moiety playing a key role in the binding. nih.gov Similarly, docking of morpholine-based heterocycles into the active site of cancer-related proteins helped to rationalize their observed in vitro antitumor activity. nih.gov

The process typically involves generating a large number of possible binding poses for the ligand within the protein's active site and then using a scoring function to rank them based on their predicted binding affinity. vajdalab.orgbonvinlab.org The results of these simulations can guide structural modifications to improve the fit and interaction profile of the ligand, ultimately leading to enhanced potency and selectivity. gyanvihar.org

| Computational Tool/Method | Purpose | Information Obtained | Relevance to 2-(2-Chlorophenyl)morpholine | Reference |

|---|---|---|---|---|

| Molecular Docking (e.g., AutoDock, HADDOCK) | Predict ligand binding pose and affinity | Binding energy (kcal/mol), key amino acid interactions, hydrogen bonds, hydrophobic contacts | Predicts how the compound binds to its target, guiding optimization of the phenyl and morpholine moieties. | vajdalab.orggyanvihar.orgbonvinlab.org |

| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the ligand-protein complex over time | Stability of the binding pose, role of water molecules, conformational changes | Validates the stability of the predicted docking pose and explores the flexibility of the complex. | nih.govresearchgate.net |

| Binding Site Identification (e.g., pyDock, Fpocket) | Identify potential ligand binding pockets on a protein surface | Location of druggable cavities, including cryptic and allosteric sites | Helps identify the most likely biological targets for the compound if they are unknown. | nih.govresearchgate.net |

Pharmacophore Generation and Optimization for Design Guidance

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. numberanalytics.comresearchgate.net Pharmacophore modeling is a powerful ligand-based drug design strategy used to identify new chemical entities with the potential to bind to a target of interest, especially when the 3D structure of the target is unknown. nih.govmdpi.com

Pharmacophore models can be generated by analyzing a set of known active ligands to identify the common chemical features responsible for their activity. numberanalytics.comnih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups, arranged in a specific 3D geometry. numberanalytics.com For morpholine-containing compounds, the morpholine ring itself is often a key pharmacophoric element, providing a hydrophobic feature and a hydrogen bond acceptor (the oxygen atom). nih.govresearchgate.net

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large compound databases to find novel scaffolds that match the pharmacophoric features. nih.govarxiv.org This approach facilitates the discovery of structurally diverse molecules that are likely to be active. researchgate.net The model also provides crucial guidance for optimizing lead compounds by highlighting which features are essential for activity and must be retained or enhanced during analog synthesis. nih.gov

| Pharmacophore Modeling Approach | Basis for Model Generation | Typical Application | Relevance to 2-(2-Chlorophenyl)morpholine | Reference |

|---|---|---|---|---|

| Ligand-Based | A set of known active molecules against a specific target. | Used when the 3D structure of the target protein is not available. | If a set of active analogs exists, a model can be built to find new, diverse chemotypes. | numberanalytics.comnih.govmdpi.com |

| Structure-Based | The 3D structure of a protein-ligand complex (from X-ray, NMR, or docking). | Generates a highly accurate model based on observed ligand-protein interactions. | If a target structure is known, this method can define the precise features needed for binding. | numberanalytics.comnih.gov |

| Virtual Screening | Uses a validated pharmacophore model as a filter. | To search large chemical libraries for potential new hits. | A pharmacophore derived from the compound could be used to find other potential active molecules. | researchgate.netarxiv.org |

| Lead Optimization | Provides a blueprint of essential features. | To guide chemical modifications of a lead compound to improve activity. | Ensures that modifications to the scaffold retain the key features required for biological activity. | nih.govnumberanalytics.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ufv.br By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel, un-synthesized compounds, thereby guiding drug design and optimization efforts. ufv.br

A typical QSAR model is represented by a mathematical equation where the biological activity (e.g., inhibitory constant, IC50) is a function of one or more molecular descriptors. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.

Illustrative QSAR Descriptors for Phenylmorpholine Derivatives

| Descriptor Type | Descriptor | Description | Potential Influence on Activity |

| Electronic | Hammett's Electronic Parameter (σ) | Describes the electron-donating or electron-withdrawing nature of a substituent on the phenyl ring. | The presence of an electron-withdrawing group like the chloro-substituent in this compound can significantly alter the electronic distribution of the molecule, potentially influencing its interaction with receptor sites. |

| Dipole Moment | Measures the overall polarity of the molecule. | Variations in the dipole moment can affect the molecule's solubility and its ability to cross biological membranes, as well as its binding affinity to the target protein. | |

| Steric | Molar Refractivity (MR) | A measure of the volume occupied by a substituent. | The size and shape of the substituent on the phenyl ring can dictate the steric compatibility with the binding pocket of a receptor. A bulky substituent may enhance or hinder binding depending on the topology of the active site. |

| Taft's Steric Parameter (Es) | Quantifies the steric effect of a substituent. | Similar to molar refractivity, this parameter helps in understanding how the three-dimensional bulk of a substituent impacts the molecule's ability to fit into a receptor's binding site. | |

| Hydrophobic | Partition Coefficient (logP) | Measures the lipophilicity of a compound. | The logP value is crucial for the pharmacokinetic properties of a drug, influencing its absorption, distribution, metabolism, and excretion (ADME). For CNS-active compounds, an optimal logP is necessary to cross the blood-brain barrier. |

| Topological | Wiener Index | A topological descriptor that reflects the branching of the molecular skeleton. | This index can provide insights into the overall shape and size of the molecule, which can be correlated with its biological activity. |

This table is for illustrative purposes and the specific descriptors and their coefficients would need to be determined through a dedicated QSAR study on a series of 2-phenylmorpholine (B1329631) analogs.

A hypothetical QSAR equation for a series of 2-phenylmorpholine derivatives might look like:

log(1/IC50) = a(σ) + b(MR) - c(logP)² + d(logP) + e

In this equation, 'a', 'b', 'c', and 'd' are coefficients determined through regression analysis, and 'e' is a constant. The squared term for logP suggests that there is an optimal lipophilicity for activity, with values either too high or too low being detrimental.

QSAR studies on related heterocyclic compounds have demonstrated the importance of such descriptors. For instance, in a study on substituted benzothiazoles, topological and spatial distribution of atomic mass and polarizability were found to be significant for their antiproliferative activity. mdpi.com Similarly, for a series of sulfonamide inhibitors, topological indices were successfully used to model their carbonic anhydrase inhibitory activity. nih.gov These examples underscore the power of QSAR in elucidating the structural requirements for biological activity.

Molecular Dynamics Simulations for Conformational Flexibility and Receptor Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By simulating the interactions between a ligand, such as this compound, and its biological target at an atomic level, MD can provide valuable insights into:

Receptor Interactions: MD simulations can model the binding process of a ligand to its receptor, revealing the key amino acid residues involved in the interaction. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Understanding these specific interactions is crucial for rational drug design, allowing for modifications to the ligand to enhance its binding affinity and selectivity.

Binding Free Energy: MD simulations can be used to calculate the binding free energy between a ligand and its receptor, providing a quantitative measure of their binding affinity. mdpi.com This information is invaluable for ranking different potential drug candidates and prioritizing them for synthesis and experimental testing.

Illustrative Data from a Hypothetical Molecular Dynamics Simulation of a Phenylmorpholine Derivative

| Simulation Parameter | Description | Illustrative Finding | Implication for this compound |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein backbone atoms from their initial position over time. | A stable RMSD trajectory after an initial equilibration period suggests that the protein-ligand complex has reached a stable conformation. | A stable complex would indicate a favorable binding mode. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average position. | Higher RMSF values in certain loop regions of the receptor may indicate flexibility that is important for ligand entry or binding. | The flexibility of specific residues in the binding pocket could be crucial for accommodating the 2-chlorophenyl substituent. |

| Hydrogen Bond Analysis | Identifies the formation and duration of hydrogen bonds between the ligand and the receptor. | The simulation might reveal persistent hydrogen bonds between the morpholine oxygen or nitrogen and specific polar residues in the receptor's active site. | These interactions would be key targets for optimization to improve binding affinity. |

| Binding Free Energy (ΔG_bind) | The calculated free energy change upon ligand binding. | A negative and lower ΔG_bind value (e.g., -10 kcal/mol) would indicate a stronger and more favorable binding interaction compared to a derivative with a higher value (e.g., -6 kcal/mol). | This value would provide a quantitative prediction of the binding affinity of this compound to its target. |

This table presents hypothetical data to illustrate the types of information obtained from MD simulations. Actual values would be derived from specific simulations.

Studies on other ligand-receptor systems have demonstrated the utility of MD simulations. For example, simulations of various ligands with the μ-opioid receptor have elucidated differences in their binding modes and the conformational changes they induce in the receptor. nih.gov Similarly, MD simulations have been used to understand the binding mechanisms of inhibitors to various enzymes, guiding the design of more potent compounds. unimi.it

Pharmacokinetic and Metabolic Fate Investigations

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Characterization

In vitro ADME studies are fundamental in early drug discovery to predict the pharmacokinetic behavior of a compound in a living organism. These assays investigate the compound's potential for absorption, its distribution in tissues, how it is metabolized, and the routes of its elimination.

Metabolic Stability Assessment in Liver Microsomes and Hepatocyte Systems

The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability. This is typically assessed using liver microsomes, which are rich in Phase I cytochrome P450 enzymes, and hepatocytes, which contain both Phase I and Phase II metabolic enzymes.

Despite a thorough review of available scientific literature, no specific data on the metabolic stability of 2-(2-Chlorophenyl)morpholine (B2783561) oxalate (B1200264) in either liver microsome or hepatocyte systems has been publicly reported. Therefore, key parameters such as intrinsic clearance (CLint) and half-life (t1/2) for this specific compound are not available.

Table 1: Metabolic Stability of 2-(2-Chlorophenyl)morpholine oxalate in Liver Microsomes

| Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t1/2) (min) |

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

| Note: This table is a template. No public data is available for this compound. |

Table 2: Metabolic Stability of this compound in Hepatocytes

| Species | Intrinsic Clearance (CLint) (µL/min/10^6 cells) | Half-life (t1/2) (min) |

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

| Note: This table is a template. No public data is available for this compound. |

Plasma Protein Binding Characterization

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to target tissues and for elimination. The unbound fraction (fu) is the pharmacologically active portion.

No public data regarding the plasma protein binding characteristics of this compound could be located. Therefore, the percentage of this compound that binds to plasma proteins in various species is currently unknown.

Table 3: Plasma Protein Binding of this compound

| Species | Unbound Fraction (fu) | % Bound |

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

| Note: This table is a template. No public data is available for this compound. |

In Vitro Permeability Studies (e.g., Caco-2 cell monolayers, PAMPA assays)

In vitro permeability assays are used to predict the intestinal absorption of orally administered drugs. The Caco-2 cell monolayer assay provides information on both passive diffusion and active transport mechanisms, while the Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that assesses passive permeability.

There is no publicly available information on the in vitro permeability of this compound from either Caco-2 or PAMPA assays. Consequently, its potential for oral absorption based on these models cannot be determined at this time.

Table 4: In Vitro Permeability of this compound

| Assay Type | Apparent Permeability (Papp) (x 10^-6 cm/s) | Classification |

| Caco-2 (A to B) | Data not available | Data not available |

| Caco-2 (B to A) | Data not available | Data not available |

| PAMPA | Data not available | Data not available |

| Note: This table is a template. No public data is available for this compound. |

In Vivo Pharmacokinetic Profiling in Preclinical Species

In vivo pharmacokinetic studies in preclinical species are essential to understand how a compound behaves in a whole organism, providing data on its absorption, distribution, metabolism, and excretion over time.

Absorption and Distribution Dynamics in Biological Tissues and Fluids

Following administration, a compound's absorption into the systemic circulation and its subsequent distribution to various tissues and fluids are key pharmacokinetic processes. These are characterized by parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and volume of distribution (Vd).

No in vivo pharmacokinetic studies for this compound in any preclinical species have been published in the public domain. Therefore, its absorption and distribution dynamics remain uncharacterized.

Table 5: In Vivo Pharmacokinetic Parameters of this compound (Example Species: Rat)

| Parameter | Value |

| Cmax (ng/mL) | Data not available |

| Tmax (h) | Data not available |

| AUC (ng·h/mL) | Data not available |

| Vd (L/kg) | Data not available |

| CL (L/h/kg) | Data not available |

| t1/2 (h) | Data not available |

| Note: This table is a template. No public data is available for this compound. |

Identification and Characterization of Major Metabolites and Biotransformation Pathways

The identification of major metabolites and the elucidation of biotransformation pathways are crucial for understanding a compound's clearance mechanisms and for identifying potentially active or toxic metabolites.

There are no published studies that identify or characterize the metabolites of this compound. The specific metabolic pathways, whether through oxidation, conjugation, or other enzymatic processes, have not been publicly disclosed.

Impact of Isotopic Labeling (e.g., Deuteration) on Pharmacokinetics and Metabolic Profiles

Isotopic labeling, particularly the substitution of hydrogen with its heavier isotope deuterium (B1214612) (deuteration), has emerged as a strategy to favorably alter the pharmacokinetic properties of drug molecules. nih.gov The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. researchgate.net This can result in a reduced rate of metabolism, leading to a longer half-life, increased systemic exposure, and potentially a more favorable dosing regimen. bioscientia.de

For a compound like this compound, deuteration could be strategically applied to positions susceptible to metabolic oxidation. The morpholine (B109124) ring and the chlorophenyl ring are both potential sites for such metabolic attacks. acs.org By selectively replacing hydrogen atoms with deuterium at these metabolically vulnerable positions, it might be possible to:

Alter metabolic pathways: Deuteration can shift metabolism away from the formation of certain metabolites, potentially reducing the formation of any undesirable or reactive metabolites. nih.gov

Improve oral bioavailability: By reducing first-pass metabolism in the liver, deuteration can increase the amount of active drug that reaches systemic circulation. bioscientia.de

The precise impact of deuteration is highly dependent on the specific site of labeling and the rate-limiting step in the metabolic cascade. nih.gov For instance, if the primary route of metabolism for 2-(2-Chlorophenyl)morpholine involves hydroxylation of the phenyl ring, deuterating that ring could significantly slow down its clearance. Similarly, if oxidation of the morpholine ring is a key metabolic pathway, deuteration of the morpholine moiety could enhance its metabolic stability. researchgate.net

The potential pharmacokinetic effects of deuteration are summarized in the table below.

| Pharmacokinetic Parameter | Potential Impact of Deuteration | Rationale |

| Half-life (t½) | Increased | Slower metabolic clearance due to the kinetic isotope effect. bioscientia.de |

| Area Under the Curve (AUC) | Increased | Greater overall drug exposure resulting from reduced clearance. nih.gov |

| Metabolic Clearance (CL) | Decreased | Slower rate of enzymatic reactions involved in metabolism. nih.gov |

| Metabolite Profile | Altered | Potential shift in metabolic pathways, favoring routes that do not involve C-D bond cleavage. nih.govresearchgate.net |

| These are general potential effects of deuteration and have not been specifically studied for this compound. |

It is crucial to note that the effects of deuteration are not always predictable and must be empirically determined for each compound. researchgate.net While the principles of the kinetic isotope effect are well-established, the complexity of drug metabolism, involving multiple enzymes and pathways, means that the in vivo consequences of deuteration require specific investigation. nih.gov

Toxicological Evaluations and Safety Pharmacology

In Vitro Cytotoxicity and Cell Viability Assays

There is no available data from in vitro studies to determine the cytotoxic potential of 2-(2-Chlorophenyl)morpholine (B2783561) oxalate (B1200264).

Specific studies employing Lactate Dehydrogenase (LDH) release assays or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assays to evaluate the effect of 2-(2-Chlorophenyl)morpholine oxalate on cell viability and membrane integrity have not been identified in the public domain.

No research has been published detailing the analysis of apoptosis and necrosis pathways following cellular exposure to this compound.

Genotoxicity and Mutagenicity Assessments (e.g., Ames Test, Chromosomal Aberration Test)

Information regarding the genotoxic or mutagenic potential of this compound is not available. Standard assessments such as the Ames test or chromosomal aberration tests have not been reported for this compound. A safety data sheet for the compound explicitly states that no data is available for germ cell mutagenicity. echemi.com

Preclinical Toxicity Studies (Acute and Subchronic)

There are no published preclinical toxicity studies, either acute or subchronic, for this compound. Safety data sheets indicate that data for acute oral, inhalation, and dermal toxicity are not available. echemi.com

Due to the lack of preclinical studies, there is no information on the potential organ-specific toxicity or any pathological changes that might be induced by this compound.

Comprehensive hematological and biochemical evaluations, which are standard components of preclinical toxicity studies, have not been reported for this compound.

Advanced Analytical Methodologies for Quantitative and Qualitative Analysis

Chromatographic Separations for Compound Analysis

Chromatographic techniques are fundamental in the analytical workflow of 2-(2-Chlorophenyl)morpholine (B2783561) oxalate (B1200264), enabling the separation, identification, and quantification of the main compound, its impurities, and potential byproducts.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of 2-(2-Chlorophenyl)morpholine oxalate, offering high resolution and sensitivity. Method development and validation are critical to ensure that the analytical procedure is accurate, precise, reproducible, and specific for its intended purpose. researchgate.net

Reverse-phase HPLC (RP-HPLC) is a primary method for assessing the purity of this compound. In a typical RP-HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.net The separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases. The presence of the chlorophenyl group and the morpholine (B109124) ring imparts a moderate lipophilicity to the molecule, making it well-suited for retention and separation on a C18 column.

Since 2-(2-Chlorophenyl)morpholine possesses a stereogenic center at the C2 position of the morpholine ring, it exists as a pair of enantiomers. The biological activity of chiral molecules can differ significantly between enantiomers, necessitating their separation and individual characterization. nih.govnih.gov Chiral HPLC is the preferred method for this purpose. This can be achieved through two main approaches: the use of a chiral stationary phase (CSP) or a chiral mobile phase additive. nih.gov CSPs, such as those based on derivatized cyclodextrins or polysaccharides, create a chiral environment where the two enantiomers can form transient diastereomeric complexes with different stabilities, leading to their separation. nih.govsigmaaldrich.com The choice of the CSP and the mobile phase composition is crucial for achieving optimal enantiomeric resolution. mdpi.commdpi.com

Table 1: Representative HPLC Conditions for Analysis of this compound

| Parameter | Reverse-Phase HPLC | Chiral HPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | Chiralpak® AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | n-Hexane:Isopropanol (80:20 v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 220 nm | UV at 220 nm |

| Temperature | 30 °C | 25 °C |

This table presents typical starting conditions for method development and may require optimization.

Diode Array Detection (DAD), also known as a photodiode array (PDA) detector, is a powerful spectroscopic detector frequently coupled with HPLC. nih.gov A DAD detector acquires the entire UV-Vis spectrum of the eluting compounds simultaneously. This provides significant advantages for the analysis of this compound. Firstly, it allows for the determination of the optimal detection wavelength for maximum sensitivity. Secondly, it enables the assessment of peak purity by comparing the spectra across a single chromatographic peak. If the spectra are consistent, it indicates that the peak corresponds to a single compound. The UV spectrum of this compound is expected to show absorption maxima characteristic of the chlorophenyl chromophore. Other spectroscopic detectors, such as fluorescence detectors, could also be employed if the molecule or a suitable derivative exhibits fluorescence, potentially offering higher sensitivity and selectivity.

Gas Chromatography (GC) for Analysis of Volatile Byproducts or Derivatives

Gas Chromatography (GC) is a valuable technique for the analysis of volatile and thermally stable compounds. While this compound itself is a salt and not sufficiently volatile for direct GC analysis, GC can be employed to analyze potential volatile byproducts from its synthesis or degradation. For instance, morpholine, a potential precursor or degradant, is amenable to GC analysis. nih.gov Furthermore, certain impurities or byproducts could be derivatized to increase their volatility and thermal stability for GC analysis. The use of a Flame Ionization Detector (FID) would provide a general-purpose detection method, while a mass spectrometer (GC-MS) would allow for the definitive identification of the volatile components.

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry is an indispensable tool in the analysis of this compound, providing detailed information about its molecular weight and structure.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis and Metabolite Identification

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for the quantitative analysis of this compound in various matrices. mdpi.comresearchgate.netnih.govnih.govnih.govspringernature.com In this technique, the HPLC system separates the compound of interest from the matrix components, after which it is introduced into the mass spectrometer. The compound is ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to the protonated molecule [M+H]⁺ is selected in the first mass analyzer. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific and sensitive method for quantification. springernature.com

Beyond quantification, LC-MS/MS is a powerful tool for the identification of metabolites of this compound in biological samples. mdpi.comnih.gov After administration, the compound may undergo various metabolic transformations in the body, such as hydroxylation, oxidation, or conjugation. By analyzing biological fluids like plasma or urine with LC-MS/MS, potential metabolites can be detected and their structures elucidated based on their mass-to-charge ratios and fragmentation patterns.